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Compound of Interest

Compound Name:

(2-

Methylphenyl)methanesulfonamid

e

CAS No.: 112941-34-1

Cat. No.: B2619693 Get Quote

Product Focus: 3-Amino-2-methyl-2-butanol (CAS 6291-17-4) Application: Biphasic

Nucleophilic Substitutions (N-Alkylation, O-Alkylation) & Chiral Synthesis[1][2]

Product & Technical Overview
CAS 6291-17-4 is a hydrophilic amino-alcohol substrate, not a catalyst.[1][2] In Phase Transfer

Catalysis (PTC) systems, it presents unique challenges due to its high water solubility and dual

nucleophilic sites (amine and hydroxyl).
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Property Specification PTC Implication

Chemical Name 3-Amino-2-methyl-2-butanol Substrate (Nucleophile)

Molecular Formula C₅H₁₃NO
Low molecular weight, highly

polar.[1][2]

Solubility
Miscible in water; poor in non-

polar organics.

Critical Failure Mode:

Substrate trapping in the

aqueous phase.

pKa (Amine) ~10.5 (Estimated)
Requires pH > 12 for N-

nucleophilicity.[1]

pKa (Hydroxyl) ~16-17

Requires concentrated NaOH

(40-50%) for O-deprotonation.

[1]

The Core Challenge: Partitioning & Selectivity
The primary failure mode with CAS 6291-17-4 in PTC is Interfacial Access.[1][2] Unlike

lipophilic amines, this substrate remains deeply solvated in the aqueous phase, preventing it

from colliding with the organic-soluble electrophile (e.g., alkyl halide).

Mechanism of Failure
Hydration Shell: The -OH and -NH₂ groups form strong hydrogen bonds with water, creating

a high energy barrier for transfer into the organic phase.

Catalyst Mismatch: Standard catalysts (e.g., TBAB) may extract the electrophile into the

aqueous phase (slow) or fail to extract the substrate anion into the organic phase.

Visualizing the Partitioning Problem
The following diagram illustrates the competing pathways and the "Hydration Trap" affecting

CAS 6291-17-4.
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Caption: The "Hydration Trap" (Red Dashed Line) prevents the hydrophilic anion from entering

the organic phase without a highly lipophilic quaternary ammonium catalyst.[1]

Troubleshooting Hub
Issue 1: Low Yield / No Reaction
Symptom: Electrophile remains unconsumed in the organic layer; CAS 6291-17-4 remains in

the aqueous layer.[1][2] Root Cause: The catalyst cannot overcome the hydration energy of the

amino-alcohol anion.
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Diagnostic Step Corrective Action Scientific Rationale

Check Catalyst Lipophilicity

Switch from TBAB (Tetrabutyl)

to Aliquat 336 (Methyltrioctyl)

or Tetrahexylammonium

bromide.[1][2]

A more lipophilic cation (

) is required to drag the

hydrophilic alkoxide/amide

anion into the non-polar phase

(Extraction Mechanism).

Check Aqueous Saturation
Saturate the aqueous phase

with NaCl or KOH (50% w/w).

"Salting out" effect reduces the

solubility of CAS 6291-17-4 in

water, forcing it toward the

interface.[1]

Solvent Polarity

Switch organic solvent from

Toluene/Hexane to

Dichloromethane (DCM) or

Chlorobenzene.

DCM is better at solvating the

ion-pair, lowering the energy of

the transition state.[1]

Issue 2: Poor Chemoselectivity (N- vs. O-Alkylation)
Symptom: Mixture of ether (O-alkyl) and amine (N-alkyl) products.[1][2] Root Cause: The amine

is a better nucleophile in neutral conditions, but the alkoxide is better in high pH/PTC

conditions.

To Promote O-Alkylation (Ether Formation):

Protocol: Use 50% NaOH + 10 mol% Tetrabutylammonium Hydrogen Sulfate (TBAHS).

Mechanism: High base concentration ensures complete deprotonation of the -OH (pKa

~16).[1] The "soft" bulky cation (TBA+) preferentially pairs with the "hard" alkoxide,

shielding it from water and enhancing reactivity.

Tip: Use an excess of alkyl halide to drive the reaction.

To Promote N-Alkylation:

Protocol: Use Solid K₂CO₃ in Acetonitrile or Toluene (Solid-Liquid PTC) without strong

aqueous NaOH.[1]
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Mechanism: Carbonate is too weak to deprotonate the alcohol but strong enough to

scavenge the HCl formed from amine alkylation.[1] This leaves the -OH group neutral and

unreactive.[1]

Issue 3: Emulsion Formation
Symptom: Reaction mixture forms a milky, inseparable layer.[2] Root Cause: CAS 6291-17-4

acts as a surfactant/co-surfactant due to its amphiphilic nature (hydrophobic methyl/butyl

backbone + hydrophilic amine/alcohol).[1]

Immediate Fix: Filter through a pad of Celite or add brine.

Prevention:

Avoid vigorous stirring if using surfactants; use overhead stirring at controlled RPM (300-

400).[1]

Increase the ionic strength of the aqueous phase (add Na₂SO₄).[1]

Optimized Experimental Protocols
Protocol A: Selective O-Alkylation (Ether Synthesis)
Target: Synthesizing ethers from CAS 6291-17-4 while minimizing N-alkylation.[1][2]

Aqueous Phase: Dissolve CAS 6291-17-4 (1.0 eq) in 50% NaOH (5-10 volumes).

Note: The high concentration is critical for deprotonation.

Organic Phase: Dissolve Alkyl Halide (1.2 eq) and Aliquat 336 (5 mol%) in Toluene.

Why Aliquat 336? Its high lipophilicity extracts the hydrophilic alkoxide efficiently.

Reaction: Combine phases and stir vigorously (800 RPM) at 50°C.

Monitoring: Monitor by GC-MS. If N-alkylation is observed, lower the temperature to 25°C

and increase NaOH concentration.

Protocol B: Chiral Resolution / Asymmetric Synthesis
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Target: Using CAS 6291-17-4 as a chiral building block.

Warning: Under harsh PTC conditions (high T, strong Base), racemization of the chiral center

(if using an enantiopure starting material) can occur via elimination-addition pathways.

Safeguard: Keep temperature < 40°C. Use Solid-Liquid PTC (KOH solid + Toluene) rather

than aqueous NaOH to minimize racemization risk.[1]

Safety & Handling (CAS 6291-17-4)[1][3][4]
Corrosivity: As an amino-alcohol, it causes skin irritation and serious eye damage. Wear

chemical-resistant gloves (Nitrile) and goggles.[1]

Volatility: It has a relatively low boiling point for an amino alcohol. Avoid rotary evaporation at

high vacuum/temperature if the product is volatile; the substrate may co-distill.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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